1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE
Overview
Description
1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE is a complex organic compound that features an indoline core structure. Indoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique combination of functional groups that make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tetrazole moiety is often introduced via a [3+2] cycloaddition reaction between azides and nitriles .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include various indole derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the tetrazole moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole core.
Sulfonyl Compounds: Sulfonamides, which are widely used as antibiotics.
Tetrazole Compounds: Tetrazole-based drugs like losartan, used for hypertension.
Uniqueness
1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[2-methyl-5-(tetrazol-1-yl)phenyl]sulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-12-6-7-14(20-11-17-18-19-20)10-16(12)24(22,23)21-9-8-13-4-2-3-5-15(13)21/h2-7,10-11H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSOARHZZPFZNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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